molecular formula C22H28O4 B1168131 2-(Oxiran-2-ylmethoxymethyl)oxirane;phenol;tricyclo[5.2.1.02,6]deca-3,8-diene CAS No. 119345-05-0

2-(Oxiran-2-ylmethoxymethyl)oxirane;phenol;tricyclo[5.2.1.02,6]deca-3,8-diene

Cat. No.: B1168131
CAS No.: 119345-05-0
M. Wt: 356.5 g/mol
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Description

2-(Oxiran-2-ylmethoxymethyl)oxirane;phenol;tricyclo[52102,6]deca-3,8-diene is a complex organic compound that combines the structural features of oxirane, phenol, and tricyclo[52102,6]deca-3,8-diene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxiran-2-ylmethoxymethyl)oxirane;phenol;tricyclo[5.2.1.02,6]deca-3,8-diene typically involves multiple steps:

    Formation of Oxirane Rings: The oxirane rings can be synthesized through the epoxidation of alkenes using peracids such as m-chloroperoxybenzoic acid.

    Attachment of Phenol: Phenol can be introduced through a nucleophilic substitution reaction where phenol reacts with an appropriate halide or epoxide.

    Incorporation of Tricyclo[5.2.1.02,6]deca-3,8-diene: This step involves the Diels-Alder reaction between a diene and a dienophile to form the tricyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The oxirane rings can undergo oxidation to form diols.

    Reduction: Reduction reactions can open the oxirane rings to form alcohols.

    Substitution: Nucleophilic substitution reactions can replace the oxirane rings with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Diols: Formed from the oxidation of oxirane rings.

    Alcohols: Resulting from the reduction of oxirane rings.

    Substituted Compounds: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Oxiran-2-ylmethoxymethyl)oxirane;phenol;tricyclo[5.2.1.02,6]deca-3,8-diene has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets. The oxirane rings can react with nucleophilic sites in biological molecules, leading to modifications that alter their function. The phenol group can participate in hydrogen bonding and π-π interactions, while the tricyclic structure provides rigidity and stability to the molecule.

Comparison with Similar Compounds

Similar Compounds

    Bisphenol A Diglycidyl Ether: Similar in having oxirane and phenol groups but lacks the tricyclic structure.

    Epoxy Resins: Contain oxirane rings but differ in their overall structure and applications.

Uniqueness

2-(Oxiran-2-ylmethoxymethyl)oxirane;phenol;tricyclo[521

Properties

CAS No.

119345-05-0

Molecular Formula

C22H28O4

Molecular Weight

356.5 g/mol

IUPAC Name

2-(oxiran-2-ylmethoxymethyl)oxirane;phenol;tricyclo[5.2.1.02,6]deca-3,8-diene

InChI

InChI=1S/C10H12.C6H10O3.C6H6O/c1-2-9-7-4-5-8(6-7)10(9)3-1;1(5-3-8-5)7-2-6-4-9-6;7-6-4-2-1-3-5-6/h1-2,4-5,7-10H,3,6H2;5-6H,1-4H2;1-5,7H

SMILES

C1C=CC2C1C3CC2C=C3.C1C(O1)COCC2CO2.C1=CC=C(C=C1)O

Canonical SMILES

C1C=CC2C1C3CC2C=C3.C1C(O1)COCC2CO2.C1=CC=C(C=C1)O

Origin of Product

United States

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